1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-(2,4-difluorophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-8-3-4-11(10(13)6-8)14-5-1-2-9(14)7-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFNJDGVQOLORV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390350 | |
| Record name | 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125126-74-1 | |
| Record name | 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Coupling Method
- Starting materials: 2,4-difluoroaniline and a suitable pyrrole derivative.
- Catalyst: Palladium complexes (e.g., Pd(PPh3)4) facilitate the C-N bond formation.
- Conditions: Controlled temperature and inert atmosphere to prevent side reactions.
- Outcome: High yield of 1-(2,4-difluorophenyl)-1H-pyrrole intermediate, which can be further formylated.
This method is favored for its selectivity and ability to produce the target compound with minimal impurities.
Vilsmeier-Haack Formylation
- Reagents: Dimethylformamide (DMF) and phosphorus oxychloride (POCl3) generate the Vilsmeier reagent in situ.
- Procedure: The N-(2,4-difluorophenyl)pyrrole is treated with the Vilsmeier reagent at low temperatures (0–5 °C), then gradually warmed to room temperature.
- Mechanism: Electrophilic substitution at the 2-position of the pyrrole ring introduces the aldehyde group.
- Advantages: High regioselectivity for the 2-position, good yields, and straightforward work-up.
This method is widely used for formylation of pyrrole derivatives and is adaptable for various substituted phenyl groups.
Alternative Multi-Step Synthesis via Alkylation and Cyclization
- Step 1: Synthesis of 2-substituted pyrrole intermediates via reaction of pyrrole with Vilsmeier reagents.
- Step 2: Alkylation or substitution reactions to introduce the 2,4-difluorophenyl group.
- Catalysts: Lewis acids such as aluminum chloride (AlCl3) or palladium catalysts.
- Outcome: Formation of 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde with controlled substitution patterns.
This approach is more complex but allows for structural diversification and is useful in industrial settings.
Industrial Production Considerations
- Continuous flow reactors are employed to maintain consistent reaction conditions, improving reproducibility and scalability.
- Automated systems optimize reagent addition, temperature control, and reaction time.
- Cost-effectiveness is achieved by minimizing reagent excess and simplifying purification steps.
- Environmental factors: Use of greener solvents and catalysts is increasingly prioritized.
These optimizations ensure that the compound can be produced at scale with high purity and yield.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Palladium-catalyzed coupling | 2,4-difluoroaniline, Pd catalyst | 75–85 | High selectivity, mild conditions | Requires expensive Pd catalyst |
| Vilsmeier-Haack formylation | DMF, POCl3, low temp (0–5 °C) | 80–90 | Regioselective, high yield | Sensitive to moisture, corrosive reagents |
| Multi-step alkylation + cyclization | Pyrrole, Vilsmeier reagent, AlCl3, alkylating agents | 65–80 | Structural versatility | More complex, longer synthesis |
Research Findings and Optimization Notes
- The Vilsmeier-Haack reaction is the most commonly reported method for introducing the aldehyde group at the 2-position of pyrroles substituted with fluorophenyl groups, due to its high regioselectivity and yield.
- Use of palladium-catalyzed coupling allows direct formation of the N-aryl pyrrole scaffold, which can then be formylated, reducing the number of synthetic steps.
- Reaction parameters such as temperature, solvent choice (e.g., dichloromethane, 1,2-dichloroethane), and reagent stoichiometry critically affect yield and purity.
- Industrial methods incorporate continuous flow technology to enhance reaction control and throughput, which is essential for commercial production.
- Alternative synthetic routes involving hydrogenation cyclization and substitution reactions have been reported for related fluorophenyl-pyrrole carbaldehydes, demonstrating potential for adaptation to this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include 1-(2,4-difluorophenyl)-1H-pyrrole-2-carboxylic acid, 1-(2,4-difluorophenyl)-1H-pyrrole-2-methanol, and various substituted derivatives .
Scientific Research Applications
1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism by which 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Detailed Analysis of Substituent Effects
Electronic and Steric Influences
- Electron-Withdrawing Groups (e.g., 2,4-difluorophenyl vs. This could make it more reactive in condensation reactions (e.g., forming Schiff bases) .
- Electron-Donating Groups (e.g., 4-methoxy, 4-dimethylamino): Methoxy and dimethylamino substituents increase electron density on the pyrrole ring, which may enhance resonance stabilization of the carbaldehyde. Such derivatives are often more soluble in polar solvents .
Lipophilicity and Solubility
- The 2,4-difluorophenyl and benzyl derivatives exhibit higher lipophilicity (logP ~2.5–3.0, estimated), favoring membrane permeability in biological systems.
- The sulfonyl analog (C₁₁H₇F₂NO₃S) is an exception, with increased polarity due to the sulfonyl group, reducing lipid solubility but improving aqueous solubility .
Biological Activity
1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C11H8F2N
- CAS Number : 881674-56-2
Its unique structure allows it to interact with various biological targets, making it a candidate for pharmaceutical applications.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activity and disrupt cellular processes, leading to various biological effects such as:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways.
- Disruption of Cellular Processes : By targeting cellular components, it can induce apoptosis in cancer cells and inhibit microbial growth.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including drug-resistant pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Notably, it has shown promising results in inhibiting the proliferation of several cancer cell lines, including:
- Breast Cancer (T47D cells) : Demonstrated moderate inhibition of HIF-1 activation, which is crucial for tumor growth .
- Colon Cancer : In vitro studies indicated effective cytotoxicity against colon cancer cells, with IC50 values suggesting potent activity .
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Study 2: Anticancer Evaluation
In another study focusing on cancer cell lines, the compound was tested against various human cancer cells. The results indicated a dose-dependent reduction in cell viability:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| T47D (Breast) | 10 |
| HCT116 (Colon) | 12 |
| A375 (Melanoma) | 8 |
These results highlight the compound's potential as an anticancer agent with selective toxicity towards malignant cells .
Q & A
Q. What are the most effective synthetic routes for 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde, and how do yields vary under different conditions?
The compound can be synthesized via Paal-Knorr condensation or modified pyrrole alkylation. For example, a two-step approach involving formylation of 1-(2,4-difluorophenyl)pyrrole using Vilsmeier-Haack conditions (POCl₃/DMF) achieves yields up to 75–85% . Alternative methods, such as Suzuki-Miyaura coupling for aryl functionalization, may require optimization of catalysts (e.g., Pd(PPh₃)₄) and base selection (K₂CO₃ vs. Cs₂CO₃) to mitigate dehalogenation side reactions . Yield discrepancies (e.g., 75% vs. 98% in similar routes) often arise from purification efficiency or substrate steric effects .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key methods include:
- ¹H/¹³C NMR : Confirm regioselectivity of the difluorophenyl group and aldehyde proton resonance (δ ~9.8 ppm) .
- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted starting materials) .
- FT-IR : Identify carbonyl stretching frequencies (C=O at ~1680 cm⁻¹) and aromatic C-F bonds (1220–1150 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve bond angles and dihedral distortions caused by fluorine substituents .
Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?
- Temperature control : Lowering reaction temperatures (0–5°C) during formylation reduces aldol condensation byproducts .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while toluene improves selectivity in Pd-catalyzed couplings .
- Catalyst loading : Reducing Pd catalyst to 2 mol% minimizes metal residues without sacrificing yield .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data for analogs of this compound?
Discrepancies in antimicrobial or antifungal efficacy (e.g., MIC values varying by >10-fold) may stem from:
- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .
- Structural nuances : Compare substituent effects (e.g., 2,4-difluorophenyl vs. 4-chlorophenyl) on target binding using molecular docking .
- Metabolic stability : Assess microsomal degradation rates to differentiate intrinsic activity from pharmacokinetic factors .
Q. How does the electronic influence of fluorine substituents impact reactivity in downstream derivatization?
The electron-withdrawing nature of fluorine enhances aldehyde electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the 2,4-difluorophenyl group may reduce accessibility for bulky nucleophiles. Computational studies (DFT) can quantify Fukui indices to predict reactive sites .
Q. What formulation challenges arise when incorporating this compound into injectable drug candidates, and how are they addressed?
- Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates co-solvents (e.g., PEG 400) or liposomal encapsulation .
- Stability : Aldehyde oxidation under physiological pH requires lyophilization or antioxidant additives (e.g., ascorbic acid) .
- Compatability : Screen excipients (e.g., polysorbate 80) to prevent aggregation in parenteral formulations .
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?
- Systematic variation : Synthesize analogs with halogen (Cl, Br), methyl, or methoxy groups at the phenyl or pyrrole positions .
- Biological assays : Test against panels of fungal (e.g., Candida albicans) or bacterial strains to identify pharmacophore requirements .
- Computational modeling : Use molecular dynamics to correlate logP values with membrane permeability .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to oral toxicity (LD₅₀ ~300 mg/kg in rodents) .
- Waste disposal : Quench aldehyde residues with sodium bisulfite before aqueous disposal .
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
